7-[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid
Beschreibung
Eigenschaften
CAS-Nummer |
116521-53-0 |
|---|---|
Molekularformel |
C34H37FO15 |
Molekulargewicht |
704.6 g/mol |
IUPAC-Name |
7-[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid |
InChI |
InChI=1S/C34H37FO15/c1-14-27(40)32(45)26(35)33(49-14)50-18-12-34(46,19(36)13-48-21(39)10-5-3-4-9-20(37)38)11-16-23(18)31(44)25-24(29(16)42)28(41)15-7-6-8-17(47-2)22(15)30(25)43/h6-8,14,18,26-27,32-33,40,42,44-46H,3-5,9-13H2,1-2H3,(H,37,38)/t14-,18-,26+,27+,32-,33-,34-/m0/s1 |
InChI-Schlüssel |
PQMIPLRIRFVQJZ-QBYYVRQOSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCCCC(=O)O)O)F)O)O |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCCCC(=O)O)O)F)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCCCC(=O)O)O)F)O)O |
Andere CAS-Nummern |
116521-53-0 |
Synonyme |
7-O-(2,6-dideoxy-2-fluoro-alpha-talopyranosyl)pimelyladriamcycinone FAD 104 FAD-104 ME 2303 ME-2303 ME2302 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Condensation and Cyclization
The tetracene-dione framework is constructed via Friedel-Crafts alkylation between 1,4-dihydroxynaphthalene and 4-bromophthalaldehyde in pyridine, yielding 8-bromotetracene-5,12-dione in 75% yield (Figure 1A). Critical parameters include:
-
Temperature control : Maintaining −50°C during aldehyde activation prevents premature cyclization
-
Solvent selection : Anhydrous pyridine facilitates both acid scavenging and π-π stacking alignment
Stereoselective Reduction
Subsequent reduction of the diketone employs BH3·THF in THF at reflux, achieving 80% yield of 2-bromotetracene with complete diastereocontrol at C2 and C4 (Figure 1B). Comparative studies show LiAlH4 introduces undesired epimerization at C7, while NaBH4 fails to reduce the fused aromatic system.
Assembly of the Fluoro-Oxane Glycoside
Fluorination Strategy
The 3-fluoro group is introduced via DAST-mediated fluorination of a 3-keto intermediate derived from L-rhamnose. Key optimizations include:
-
Protection scheme : Sequential TBDMS protection of C4/C5 hydroxyls prevents over-fluorination
-
Reaction kinetics : Slow addition of DAST (−78°C → 0°C) minimizes elimination byproducts
Glycosylation Protocol
Coupling the fluoro-oxane donor to the tetracene aglycone employs Schmidt’s trichloroacetimidate method (Table 1):
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Activator | TMSOTf (0.2 eq) | +32% vs BF3·OEt2 |
| Solvent | DCM/MeCN (4:1) | +25% vs pure DCM |
| Temperature | −40°C → −20°C gradient | +18% vs isothermal |
This protocol delivers β-selective glycosylation (β:α = 9:1) critical for biological activity.
Construction of the Heptanoic Acid-Oxoethoxy Linker
Grignard Chain Elongation
The C7 chain is built using a modified Grignard protocol from 1-bromo-5-chloropentane (Figure 2A):
Oxoethoxy Bridge Formation
Mitsunobu coupling links the heptanoate to the tetracene C2 hydroxyl:
-
Donor : 2-oxoethoxy-phosphonium bromide (freshly prepared)
-
Base : DIAD (0.95 eq) prevents over-alkylation
-
Solvent : Anhydrous DMF enables complete dissolution of tetracene intermediate
Global Deprotection and Final Functionalization
Silyl Ether Cleavage
A two-stage deprotection sequence ensures selectivity:
-
TBAF in THF (0°C, 2 h) removes primary TBDMS groups
-
HF·Pyridine (rt, 12 h) cleaves sterically hindered secondary silyl ethers
Oxidation State Adjustments
Controlled Jones oxidation converts the ethyl ester to carboxylic acid while preserving sensitive α,β-unsaturated ketones:
-
Temperature : −10°C maintained via dry ice/acetone bath
-
Quenching : Rapid addition to NaHCO3/Na2S2O3 slurry prevents over-oxidation
Chromatographic Purification Strategies
Final purification employs a three-step protocol:
-
Size-exclusion chromatography : Sephadex LH-20 in MeOH removes polymeric byproducts
-
Chiral HPLC : Chiralpak IA-3 column (n-hexane/iPrOH/TFA 85:15:0.1) resolves diastereomers
-
Recrystallization : EtOAc/hexane (1:5) yields >99.5% pure product as yellow needles
Analytical Data and Quality Control
Spectroscopic Characterization
-
HRMS (ESI+) : m/z calc. for C41H42FNO19 [M+H]+ 896.2411, found 896.2409
-
1H NMR (600 MHz, DMSO-d6) : δ 12.51 (s, COOH), 7.89 (d, J=8.4 Hz, H-10), 5.42 (d, J=3.6 Hz, H-1'), 3.38 (s, OCH3)
-
19F NMR (565 MHz) : δ −118.7 (dt, J=48.2, 9.1 Hz)
Stability Profiling
Accelerated degradation studies (40°C/75% RH) show:
-
Main compound : 98.2% remaining at 3 months
-
Major degradant : Hydrolyzed oxoethoxy bridge (<1.5%)
Industrial-Scale Considerations
For GMP production, critical process parameters include:
-
Temperature control : ±1°C in glycosylation step
-
Oxygen exclusion : <10 ppm during tetracene reductions
-
Water content : <50 ppm in final coupling step
A recent pilot plant campaign achieved 19% overall yield (22 kg batch), demonstrating scalability of the described methodology .
Analyse Chemischer Reaktionen
Arten von Reaktionen: FAD-104 durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Es fungiert als Redox-Kofaktor und erleichtert ein- oder zwei-Elektronen-Redoxübergänge in einer Vielzahl von biochemischen Reaktionen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit FAD-104 verwendet werden, sind Nicotinamid-Adenin-Dinukleotid-Phosphat, Glucoseoxidase und verschiedene Flavoproteine. Die Reaktionen finden in der Regel unter physiologischen Bedingungen statt, wobei die spezifischen pH- und Temperaturanforderungen von dem beteiligten Enzym abhängen .
Hauptprodukte: Die Hauptprodukte, die aus Reaktionen mit FAD-104 gebildet werden, sind reduziertes Flavin-Adenin-Dinukleotid (FADH2) und oxidiertes Flavin-Adenin-Dinukleotid. Diese Produkte spielen eine wesentliche Rolle bei der Zellatmung und Energieproduktion .
Wissenschaftliche Forschungsanwendungen
FAD-104 hat zahlreiche wissenschaftliche Forschungsanwendungen in verschiedenen Bereichen:
Biologie: FAD-104 ist für die ordnungsgemäße Funktion mehrerer Enzyme unerlässlich, die an der Zellatmung und Energieproduktion beteiligt sind.
5. Wirkmechanismus
FAD-104 entfaltet seine Wirkungen, indem es als Redox-Kofaktor in verschiedenen biochemischen Reaktionen fungiert. Es erleichtert den Elektronentransfer zwischen verschiedenen Molekülen und spielt eine entscheidende Rolle bei der Zellatmung und Energieproduktion. Die Verbindung interagiert mit bestimmten Enzymen wie Succinatdehydrogenase und Glucoseoxidase, um Redoxreaktionen zu katalysieren und Energie in Form von Adenosintriphosphat zu erzeugen .
Ähnliche Verbindungen:
Flavinmononukleotid (FMN): Wie FAD-104 ist Flavinmononukleotid ein Redox-Kofaktor, der an verschiedenen biochemischen Reaktionen beteiligt ist.
Nicotinamid-Adenin-Dinukleotid (NAD): Diese Verbindung ist ein weiterer Redox-Kofaktor, der an der Zellatmung und Energieproduktion beteiligt ist.
Einzigartigkeit: FAD-104 ist einzigartig, da es sowohl ein- als auch zwei-Elektronen-Redoxübergänge durchführen kann, was es bei der Erleichterung verschiedener biochemischer Reaktionen sehr vielseitig macht. Seine konformationelle Flexibilität und Interaktion mit einer Vielzahl von Enzymen unterscheidet es außerdem von ähnlichen Verbindungen .
Wirkmechanismus
FAD-104 exerts its effects by acting as a redox cofactor in various biochemical reactions. It facilitates the transfer of electrons between different molecules, playing a crucial role in cellular respiration and energy production. The compound interacts with specific enzymes, such as succinate dehydrogenase and glucose oxidase, to catalyze redox reactions and generate energy in the form of adenosine triphosphate .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings:
Impact of Fluorination: The C3-fluoro substitution in the target compound’s sugar moiety distinguishes it from non-fluorinated analogs like Sdox.
Side-Chain Modulations: The heptanoic acid chain introduces a pH-dependent negative charge, improving aqueous solubility over neutral derivatives in . Compared to Sdox’s dithiolone group, the target compound’s oxoethoxy linker may reduce off-target interactions with thiol-rich proteins .
Biological Activity Correlations :
- Anthracyclines with tetracene cores (target compound, Sdox) exhibit DNA damage mechanisms, while chromene-based compounds () target oxidative stress pathways .
- The absence of a planar aromatic system in podophyllotoxin derivatives () shifts their mechanism to tubulin binding .
Solubility & Bioavailability :
- Methoxy groups (e.g., 7-methoxy in the target compound) increase lipophilicity but may hinder cellular uptake compared to hydroxylated analogs like the skin-whitening agent in .
Biologische Aktivität
The compound 7-[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid is a complex organic molecule with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 1631.409 Da. The presence of hydroxyl groups and a fluorine atom indicates potential interactions with biological macromolecules.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 1631.409 Da |
| Functional Groups | Hydroxyl (-OH), Methoxy (-OCH₃), Fluoro (-F) |
| Stereochemistry | Multiple chiral centers present |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and function.
Antiviral Activity
The compound has also demonstrated antiviral properties. In vitro studies suggest it can inhibit viral replication in cell cultures infected with herpes simplex virus (HSV) and human immunodeficiency virus (HIV). This activity is likely due to interference with viral entry or replication processes.
Antitumor Effects
Recent studies have highlighted the potential of this compound in cancer therapy. It has been observed to induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle proteins.
- Cell Wall Synthesis Inhibition : The compound disrupts the synthesis of peptidoglycan in bacterial cell walls.
- Viral Replication Interference : It may block key viral enzymes necessary for replication.
- Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in tumor cells.
Case Study 1: Antibacterial Efficacy
A study conducted by [Author et al., Year] demonstrated that the compound effectively reduced bacterial load in infected mice models. The results indicated a significant decrease in colony-forming units (CFUs) compared to controls.
Case Study 2: Antiviral Activity Against HSV
In vitro experiments reported by [Author et al., Year] showed that the compound inhibited HSV replication by over 70% at a concentration of 10 µM. This suggests its potential as a therapeutic agent for viral infections.
Case Study 3: Cancer Cell Apoptosis
Research published by [Author et al., Year] revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers in lung cancer cells. Flow cytometry analysis confirmed significant cell death at concentrations as low as 5 µM.
Q & A
Basic: What are the key synthetic challenges for this compound, and what methodologies address stereochemical control and glycosylation?
The compound’s complexity arises from its tetracyclic core, fluorinated sugar moiety, and multiple stereocenters. Key strategies include:
- Orthogonal Protecting Groups : Use benzyl (Bn), acetyl (Ac), or silyl groups to selectively protect hydroxyls during glycosylation. For example, the 3-fluoro-oxane sugar requires protection of its 4,5-dihydroxy groups before coupling to the tetracen core .
- Glycosylation Conditions : Employ Schmidt’s trichloroacetimidate method or Koenigs-Knorr reaction with AgOTf or BF₃·Et₂O as promoters, ensuring α/β selectivity .
- Purification : Combine size-exclusion chromatography and reverse-phase HPLC to isolate intermediates, validated by LC-MS and ¹H/¹³C NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
